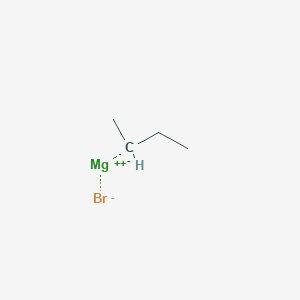
溴(1-甲基丙基)镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo(1-methylpropyl)magnesium is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal. The resulting compounds are highly reactive and can be used to form carbon-carbon bonds by reacting with a variety of electrophiles.
Synthesis Analysis
The synthesis of organomagnesium compounds often involves the use of halides, as seen in the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction . Similarly, bromine-magnesium exchange reactions have been employed to synthesize various functionalized pyridines . These methodologies demonstrate the versatility of halogen-magnesium exchange reactions in the synthesis of complex organic molecules, which could be analogous to the synthesis of bromo(1-methylpropyl)magnesium.
Molecular Structure Analysis
The molecular structure of organomagnesium compounds is characterized by a polar covalent bond between carbon and magnesium. This bond is highly reactive due to the partial negative charge on the carbon atom, which can act as a nucleophile in reactions. The structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, synthesized through bromine-magnesium exchange, was confirmed by X-ray diffraction, highlighting the importance of structural analysis in understanding the reactivity of these compounds .
Chemical Reactions Analysis
Organomagnesium compounds are known for their ability to react with a wide range of electrophiles. For instance, the reaction of 1,3-bis(bromomagnesio)propane with various electrophiles such as H2O, CO2, and HgBr2 has been reported . These reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental transformation in organic synthesis. The reactivity of bromo(1-methylpropyl)magnesium would be expected to follow similar patterns, allowing for the synthesis of a diverse array of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of organomagnesium compounds are influenced by their reactivity and the nature of the organic substituents attached to the magnesium. These compounds are usually handled in aprotic solvents such as diethyl ether or tetrahydrofuran to prevent reaction with protic solvents. The reactivity of these compounds can be further tuned by the use of additives or by modifying the reaction conditions, as seen in the selective deprotection of p-methoxybenzyl ether by magnesium bromide diethyl etherate-methyl sulfide .
科学研究应用
-
Applications of Magnesium and Its Alloys
- Scientific Field : Materials Engineering
- Application Summary : Magnesium is a promising material. It has a remarkable mix of mechanical and biomedical properties that has made it suitable for a vast range of applications .
- Methods of Application : Magnesium is primarily used in the automotive, aerospace, and medical industries. Moreover, with alloying, many of these inherent properties can be further improved .
- Results or Outcomes : Despite its rapid corrosion, which is its most significant drawback, magnesium’s unique blend of properties has been found to be highly attractive for an extensive range of applications .
-
Mechanochemical Activation in Solid-State Fluoro
- Scientific Field : Physical Chemistry
- Application Summary : The ‘direct’ preparation of Grignard reagents, i.e., the interaction of elemental magnesium with an organic halide, typically in an ethereal solvent, fails for bulk magnesium and organofluorine compounds .
- Methods of Application : Previously described mechanochemical methods for preparing Grignard reagents have involved ball milling powdered magnesium with organochlorines .
- Results or Outcomes : This method provides a new way to prepare Grignard reagents .
-
Bromoform in Water Treatment
- Scientific Field : Environmental Science
- Application Summary : Bromoform is often used in water treatment processes. It acts as a disinfectant and helps in the removal of harmful microorganisms .
- Methods of Application : Bromoform is added to the water in controlled amounts. It reacts with the microorganisms, leading to their destruction .
- Results or Outcomes : The use of bromoform in water treatment leads to safer drinking water, free from harmful microorganisms .
-
Magnesium in Battery Technology
- Scientific Field : Energy Storage
- Application Summary : Magnesium is being explored as a material for advanced battery technologies. Magnesium-ion batteries could potentially offer higher energy density than traditional lithium-ion batteries .
- Methods of Application : Magnesium is used as the anode material in these batteries. The magnesium ions move from the anode to the cathode during discharge, storing energy .
- Results or Outcomes : While still in the research phase, magnesium-ion batteries could potentially offer a safer, more energy-dense alternative to current battery technologies .
-
Grignard Reaction
- Scientific Field : Organic Chemistry
- Application Summary : The Grignard reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds .
- Methods of Application : The reaction involves the use of a Grignard reagent, which can be formed by the reaction of an alkyl or aryl halide with magnesium in the presence of an ether .
- Results or Outcomes : The Grignard reaction allows for the synthesis of a wide range of organic compounds, including alcohols, ketones, and others .
-
The Grignard Reaction
- Scientific Field : Organic Chemistry
- Application Summary : The Grignard reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds .
- Methods of Application : The reaction involves the use of a Grignard reagent, which can be formed by the reaction of an alkyl or aryl halide with magnesium in the presence of an ether .
- Results or Outcomes : The Grignard reaction allows for the synthesis of a wide range of organic compounds, including alcohols, ketones, and others .
安全和危害
Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
magnesium;butane;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHFRLGXCNEKRX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[CH-]C.[Mg+2].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrMg |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(1-methylpropyl)magnesium | |
CAS RN |
922-66-7 |
Source


|
| Record name | Bromo(1-methylpropyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromo(1-methylpropyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



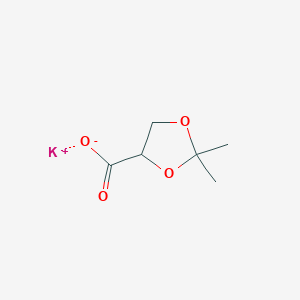
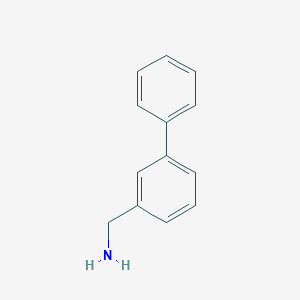
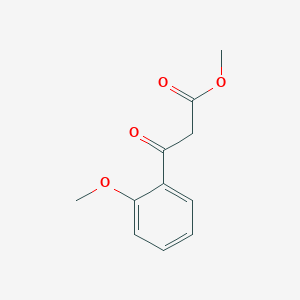
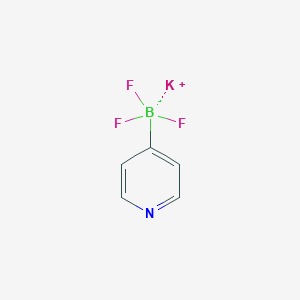
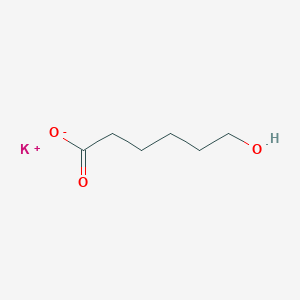
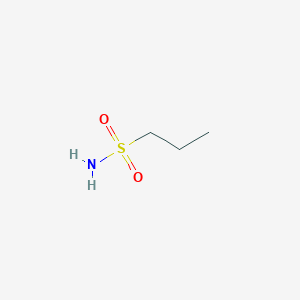

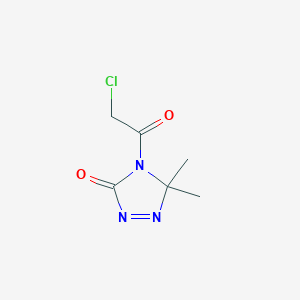
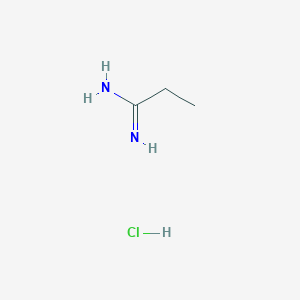
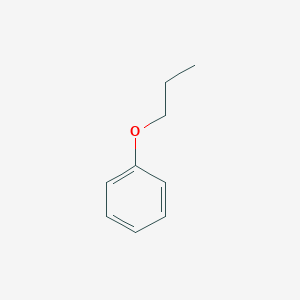
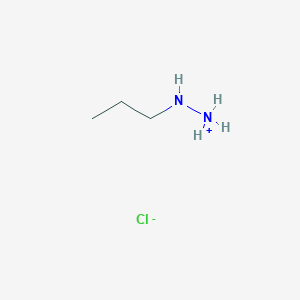
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B152797.png)